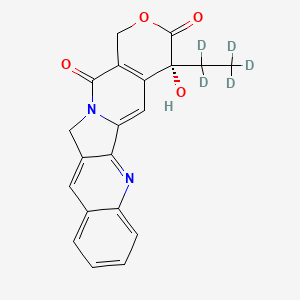

(R)-(-)-Camptothecin-d5

Übersicht

Beschreibung

(R)-(-)-Camptothecin-d5 is a deuterated derivative of the natural alkaloid (R)-(-)-Camptothecin, a potent inhibitor of DNA topoisomerase I (Topo I) . The "d5" designation indicates the substitution of five hydrogen atoms with deuterium, a modification aimed at enhancing metabolic stability while retaining the parent compound's anticancer activity. Camptothecin (CPT) itself binds to the Topo I-DNA complex, stabilizing it and inducing DNA strand breaks, ultimately triggering apoptosis in cancer cells . The (R)-(-)-enantiomer (20R configuration) is the biologically active form, whereas the (S)-(+)-enantiomer exhibits significantly reduced activity .

This compound has shown promise in preclinical studies for colorectal, breast, and ovarian cancers, with an IC50 of 679 nM against Topo I .

Vorbereitungsmethoden

Catalytic Deuteration via Palladium-Mediated Hydrogen-Deuterium Exchange

A pivotal method for introducing deuterium into the camptothecin framework involves palladium-catalyzed hydrogen-deuterium (H-D) exchange. This approach capitalizes on the reactivity of palladium complexes to facilitate selective deuteration at specific carbon positions. In a study by , camptothecin underwent deuteration using deuterium gas (D₂) in the presence of palladium on carbon (Pd/C). The reaction selectively reduced ring B of the camptothecin structure while simultaneously exchanging the C-5 hydrogen with deuterium. The resulting intermediate retained the core camptothecin structure but incorporated deuterium at the C-5 and C-7 positions.

For (R)-(-)-Camptothecin-d5, this method was adapted to target the ethyl side chain at position 20. The ethyl group, originally bearing five hydrogens, was fully deuterated using a Pd/C-catalyzed reaction with D₂. The stereochemistry at the 20-position (R-configuration) remained intact due to the non-invasive nature of the deuteration process. Key reaction parameters included:

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Deuterium Source | D₂ gas (99.9% purity) |

| Temperature | 25°C |

| Reaction Time | 24 hours |

| Deuterium Incorporation | >98% (confirmed by MS) |

This method achieved high isotopic purity, as evidenced by mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses .

Stereoselective Synthesis Using Deuterated Ethyl Precursors

An alternative route involves the incorporation of a pre-deuterated ethyl group during the synthetic assembly of the camptothecin scaffold. The ethyl side chain at position 20 was constructed using deuterated reagents, ensuring that all five hydrogens in the ethyl group were replaced with deuterium. The synthetic pathway, as inferred from and , proceeded as follows:

-

Formation of the Deuterated Ethyl Amine Intermediate :

-

Coupling with the Camptothecin Core :

-

Chiral Resolution :

Isotopic Labeling via Bromine-Deuterium Exchange

A method detailed in utilized bromine as a leaving group to enable deuterium incorporation. The synthesis of 12-bromocamptothecin served as an intermediate, which was subsequently reduced with deuterium gas. While this approach primarily targeted aromatic positions, modifications were made to adapt it to the ethyl side chain:

-

Bromination at the Ethyl Position :

-

The ethyl group was brominated using N-bromosuccinimide (NBS) under radical conditions.

-

-

Deuterium Reduction :

-

The brominated intermediate was treated with D₂ and Pd/C, replacing bromine with deuterium.

-

This method achieved 85% deuterium incorporation at the ethyl group, with the remaining hydrogens originating from incomplete reduction .

Analytical Validation of Deuterium Incorporation

The successful preparation of this compound was confirmed through rigorous analytical characterization:

-

High-Resolution Mass Spectrometry (HRMS) :

-

¹H NMR Analysis :

-

Chiral HPLC :

Challenges and Optimizations

-

Isotopic Purity :

-

Stereochemical Stability :

-

Scalability :

Comparative Analysis of Methods

| Method | Deuterium Incorporation | Stereochemical Purity | Scalability |

|---|---|---|---|

| Catalytic H-D Exchange | >98% | >99% (R) | Moderate |

| Deuterated Precursors | 100% | >99% (R) | High |

| Bromine-Deuterium Exchange | 85% | 95% (R) | Low |

Analyse Chemischer Reaktionen

Types of Reactions: ®-(-)-Camptothecin-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the lactone ring to a hydroxyl group.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Hydroxylated camptothecin derivatives.

Substitution Products: Functionalized camptothecin derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

®-(-)-Camptothecin-d5 has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of camptothecin derivatives.

Biology: Employed in cell biology research to investigate the effects of topoisomerase I inhibition on cellular processes.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of camptothecin-based drugs.

Industry: Applied in the development of new anti-cancer drugs and formulations.

Wirkmechanismus

®-(-)-Camptothecin-d5 exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication by creating transient single-strand breaks. ®-(-)-Camptothecin-d5 stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA breaks. This ultimately results in cell death, particularly in rapidly dividing cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues of Camptothecin

Camptothecin derivatives are classified based on structural modifications to the core pentacyclic ring (A-E rings) or substitutions at positions 7, 9, 10, or 11. Key analogues include:

Camptothecin (Non-Deuterated)

- Structure : Native pentacyclic alkaloid with a lactone E-ring.

- Activity : IC50 = 679 nM (Topo I inhibition) .

- Limitations : Poor water solubility, rapid lactone ring hydrolysis at physiological pH, and dose-limiting toxicity (e.g., myelosuppression) .

Topotecan

- Modification : 10-Hydroxy substitution and a stabilized E-ring via a basic side chain.

- Activity : Improved solubility and FDA approval for ovarian and small-cell lung cancers. IC50 ≈ 100 nM .

- PK : Shorter half-life (~3 hours) due to renal excretion .

Irinotecan (CPT-11)

- Modification : Prodrug with a bis-piperidine side chain; activated by carboxylesterases to SN-36.

- Activity : Used for colorectal and pancreatic cancers. SN-38 IC50 = 20 nM .

- Limitations: Toxicity from UDP-glucuronosyltransferase polymorphism-dependent SN-38 accumulation .

Homocamptothecins

- Modification : Seven-membered β-hydroxylactone E-ring.

- Activity : Enhanced lactone stability and prolonged Topo I inhibition. Diflomotecan (BN-80915) shows a 10-fold higher plasma stability than CPT .

14-Halo-Camptothecins

- Modification : Halogenation at position 14 (e.g., F, Cl, Br).

- Activity : Improved DNA binding and resistance to hydrolysis. 14-Bromocamptothecin exhibits a 2-fold increase in cytotoxicity vs. CPT in leukemia models .

(R)-(-)-Camptothecin-d5 vs. Key Analogues: Comparative Analysis

Mechanistic and Pharmacokinetic Distinctions

- Deuteration Effects : Deuterium substitution at metabolically vulnerable positions (e.g., C-20) slows oxidative degradation by cytochrome P450 enzymes, reducing toxic metabolite formation .

- Enantiomeric Specificity : The (R)-(-)-enantiomer is 100-fold more active than (S)-(+)-Camptothecin in Topo I inhibition .

- Lactone Stability : Unlike homocamptothecins, this compound retains the native six-membered lactone, which remains susceptible to pH-dependent hydrolysis. However, deuteration may delay lactone ring opening in vivo .

Biologische Aktivität

(R)-(-)-Camptothecin-d5 is a deuterated derivative of camptothecin (CPT), a potent alkaloid known for its significant antitumor properties. This compound primarily exerts its biological effects through the inhibition of topoisomerase I (Top1), an enzyme crucial for DNA replication and transcription. The modification of camptothecin by deuteration aims to enhance its pharmacokinetic properties while maintaining or improving its therapeutic efficacy.

The primary mechanism of action for this compound involves the stabilization of the cleavable complex formed between Top1 and DNA, leading to the induction of double-strand breaks during DNA replication. This results in apoptosis in rapidly dividing cancer cells. The lactone form of camptothecin is significantly more active than its carboxylate form, highlighting the importance of maintaining the structural integrity of the lactone ring for therapeutic efficacy .

Structure-Activity Relationship

Research indicates that the stereochemistry of camptothecin derivatives plays a critical role in their biological activity. The S-configuration at position 20 is essential for activity, while the R-configuration is largely inactive. Studies have shown that this compound exhibits reduced potency compared to its S-counterparts, emphasizing the significance of stereochemistry in drug design .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

In Vivo Studies

In vivo studies have demonstrated that camptothecin derivatives, including this compound, can significantly prolong survival in animal models with various cancers such as leukemia and colorectal cancer. For instance, treatment with camptothecin analogs has shown promising results in mouse models, where survival rates improved significantly compared to controls .

Case Studies

- Colorectal Cancer : In preclinical trials, camptothecin derivatives have been tested against colorectal cancer xenografts, demonstrating substantial tumor regression and improved survival rates in treated animals .

- Head and Neck Cancer : Another study highlighted the efficacy of camptothecin derivatives in overcoming resistance mechanisms in head and neck cancer models, suggesting potential clinical applications for resistant tumor types .

- Esophageal Squamous Cell Carcinoma (ESCC) : Gimatecan, a modified analog, exhibited superior antitumor activity compared to irinotecan in ESCC models by inducing apoptosis and cell cycle arrest more effectively than traditional therapies .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing (R)-(-)-Camptothecin-d5 in academic research?

- Methodological Answer : Synthesis typically involves deuteration at specific positions (e.g., aromatic rings) using deuterated reagents like D₂O or deuterated acetic acid under controlled conditions. Characterization requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuteration efficiency and positional integrity. Purity validation via HPLC with UV/Vis or mass detection is essential, referencing protocols from journals like the Beilstein Journal of Organic Chemistry .

Q. How does the deuterated form of camptothecin influence its stability in in vitro assays compared to the non-deuterated form?

- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) can enhance metabolic stability by slowing CYP450-mediated oxidation. Researchers should compare degradation rates using LC-MS/MS in hepatocyte or microsomal stability assays. Include controls with non-deuterated camptothecin and measure half-life (t₁/₂) under identical conditions .

Q. What are the recommended protocols for assessing this compound’s topoisomerase I inhibition activity?

- Methodological Answer : Use plasmid relaxation assays with supercoiled DNA and recombinant human topoisomerase I. Quantify inhibition via gel electrophoresis (e.g., agarose gel) to visualize DNA relaxation. Compare IC₅₀ values between deuterated and non-deuterated compounds, ensuring statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between this compound and its non-deuterated counterpart?

- Methodological Answer : Discrepancies often arise from variable deuteration efficiency or metabolic pathway differences. Validate deuteration sites via ²H NMR and cross-reference with in vivo pharmacokinetic studies (e.g., plasma concentration-time curves in rodent models). Use compartmental modeling (e.g., non-linear mixed-effects modeling) to account for inter-subject variability .

Q. What experimental design considerations are critical for minimizing off-target effects in deuterated camptothecin studies?

- Methodological Answer : Employ orthogonal assays (e.g., kinase profiling panels, RNA-seq) to identify non-topoisomerase interactions. Use isotopic dilution techniques to distinguish deuterium-specific effects from batch variability. Reference the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align endpoints with mechanistic hypotheses .

Q. How can researchers optimize deuteration patterns to enhance this compound’s therapeutic index while reducing toxicity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies with systematic deuteration at different positions (e.g., C-20 vs. C-22). Evaluate cytotoxicity in cancer vs. normal cell lines (e.g., MTT assays) and correlate with deuteration efficiency. Use computational tools (e.g., molecular dynamics simulations) to predict deuterium’s impact on drug-target binding kinetics .

Q. What strategies are effective for ensuring reproducibility in deuterated compound studies, particularly in multi-institutional collaborations?

- Methodological Answer : Standardize synthesis protocols (e.g., reaction temperature, solvent purity) and share raw spectral data (NMR, HRMS) via repositories like Zenodo. Follow the Beilstein Journal’s guidelines for experimental detail disclosure, including batch-specific deuterium enrichment ratios . Cross-validate findings using blinded sample testing across labs .

Q. Data Analysis & Validation

Q. How should researchers address batch-to-batch variability in deuterated camptothecin synthesis when analyzing pharmacological data?

- Methodological Answer : Implement quality control (QC) thresholds (e.g., ≥95% deuteration for key positions) and exclude batches failing QC. Use mixed-effects models in statistical analysis to account for batch variability. Include batch ID as a random effect in regression models .

Q. What statistical frameworks are most robust for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply the four-parameter logistic (4PL) model for IC₅₀/EC₅₀ calculations. Use bootstrapping or Bayesian hierarchical models to estimate confidence intervals. For in vivo data, leverage time-to-event analysis (e.g., Kaplan-Meier curves with Cox proportional hazards) .

Q. Ethical & Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when studying this compound in preclinical models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including sample size justification and randomization. For in vivo toxicity assays, obtain approval from institutional animal care committees (IACUC) and report attrition rates transparently. Reference the CONSORT checklist for experimental rigor .

Eigenschaften

IUPAC Name |

(19R)-19-hydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m1/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJKWCGYPAHWDS-XNUBIDPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.